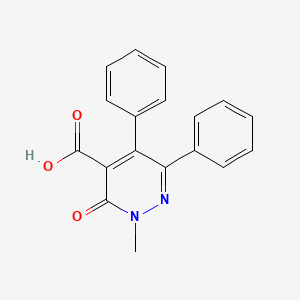

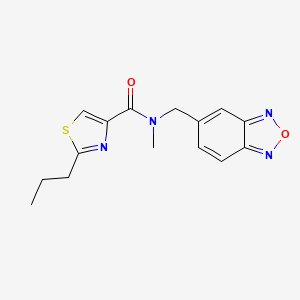

![molecular formula C22H24N4O2 B5667251 3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5667251.png)

3-({2-[1-(phenoxyacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules incorporating imidazole and pyridine structures can involve palladium-catalyzed cascade reactions or other efficient methodologies. For instance, Zhang et al. (2016) developed a novel synthesis of imidazo[1,2-a]pyridines through palladium-catalyzed CO insertion and C-H bond activation from 2-(2-bromophenyl)imidazo[1,2-a]pyridine with carbon monoxide, demonstrating a versatile approach for constructing such frameworks [Zhang, X. Zhang, & Fan, 2016]. Additionally, Cao et al. (2014) reported a metal-free, three-component reaction facilitating the synthesis of imidazo[1,2-a]pyridines, showcasing an alternative method for forming C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols [Cao, Liu, Zhao, Cen, Lin, Zhu, & Fu, 2014].

Molecular Structure Analysis

The molecular structure of compounds containing imidazole and pyridine rings can be determined using techniques like density functional theory (DFT) and X-ray crystallography. Lorenc et al. (2008) provided insights into the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives using DFT, highlighting the impact of substitution on the molecular framework [Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008].

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies, which reveal their fragmentation behavior. Guo et al. (2021) analyzed the gas-phase fragmentation of 3-phenoxy imidazo[1,2-a]pyridines, identifying characteristic fragmentation pathways [Guo, Li, Chen, Wang, Cao, & Zhao, 2021].

Physical Properties Analysis

The physical properties of these molecules, such as their crystalline structure and vibrational spectra, can be explored to understand their stability and reactivity. Dhanalakshmi et al. (2018) provided crystal structure and Hirshfeld surface analysis for imidazo[1,2-a]pyridine derivatives, shedding light on their molecular interactions and structural characteristics [Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018].

Chemical Properties Analysis

The chemical properties, such as reactivity and emissive behavior, of imidazo[1,2-a]pyridines can be significantly affected by their structure. Marchesi, Brenna, & Ardizzoia (2019) synthesized a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, demonstrating their emissive properties and the influence of substituents on their photophysical behavior, highlighting a new class of large Stokes shift organic dyes [Marchesi, Brenna, & Ardizzoia, 2019].

Propriétés

IUPAC Name |

2-phenoxy-1-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-21(17-28-20-6-2-1-3-7-20)25-12-8-19(9-13-25)22-24-11-14-26(22)16-18-5-4-10-23-15-18/h1-7,10-11,14-15,19H,8-9,12-13,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTKXLNCIABQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B5667170.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide](/img/structure/B5667198.png)

![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)

![2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5667207.png)

![5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-N-phenylpyrimidin-2-amine](/img/structure/B5667215.png)

![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)

![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)

![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)

![2-[4-(methylthio)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5667252.png)